REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([NH:12]C(=O)OCC3C=CC=CC=3)[CH:11]=1)[O:8][CH2:7][CH2:6][CH2:5]2>C(O)C.[Pd]>[NH2:12][C:10]1[CH:11]=[C:2]([F:1])[CH:3]=[C:4]2[C:9]=1[O:8][CH2:7][CH2:6][CH2:5]2
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Name
|
compound
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCCOC2=C(C1)NC(OCC1=CC=CC=C1)=O
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.39 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
Filtration and evaporation yield 4.6 g of a liquid which
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=C2CCCOC12)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |